molecular formula C4H4ClN3 B1281452 2-Amino-5-chloropyrazine CAS No. 33332-29-5

2-Amino-5-chloropyrazine

Cat. No. B1281452
CAS RN: 33332-29-5
M. Wt: 129.55 g/mol
InChI Key: HWCKAMAVEWVBDO-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyrazine is a derivative of pyrazine, a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms opposite each other. The compound is characterized by the presence of an amino group at the second position and a chlorine atom at the fifth position on the pyrazine ring. This structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

The synthesis of 2-aminopyrazine derivatives can be achieved through several methods. One such method involves the reaction of pyrazine 1-oxide with phosphoryl chloride, which yields 2-chloropyrazine and a small amount of 2-aminopyrazine . The formation of 2-aminopyrazine is facilitated by the presence of a 1-(2-pyrazinyl)pyrazinium salt as a precursor, with the orientation of substitution being determined through the use of deuterium-labeled pyrazine N-oxides . Another approach to synthesizing pyrazine derivatives is the dimerization of amino acid-derived α-amino aldehydes, which provides a biomimetic synthesis route for various 2,5-disubstituted pyrazines . This method demonstrates the viability of alternative biosynthetic pathways for the formation of pyrazine compounds in nature .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives, such as 2,5-diamino-3,6-dichloropyrazine, has been elucidated through crystallographic studies. The molecule is centrosymmetric with an exocyclic C—N distance and a nearly planar amine group. The angles at the nitrogen atoms sum to nearly 360 degrees, indicating a high degree of planarity in the amine group . Within the crystal, these molecules form ribbons through hydrogen-bond interactions, which are significant for understanding the molecular interactions and stability of such compounds .

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions that are essential for their functionalization. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with chloroacetyl chloride to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide . This reaction demonstrates the reactivity of the amino group in the pyrazine ring and its ability to participate in the formation of amides . Additionally, the conversion of chloropyrazine into aminopyrazine has been studied, revealing an addition-nucleophilic-ring-opening-ring-closure (ANRORC) mechanism, which is a critical pathway for the amination of chlorinated pyrazines .

Physical and Chemical Properties Analysis

Scientific Research Applications

Suzuki Coupling in Luminescent Chromophores

2-Amino-5-chloropyrazine has been utilized in the Suzuki coupling approach to synthesize pyrazines related to coelenterazine, a luminescent chromophore. The use of 2-amino-3-benzoyl-5-bromopyrazine, prepared from 2-chloropyrazine, demonstrates the compound's potential in creating complex molecular structures for applications in luminescence and photonics (Jones, Keenan, & Hibbert, 1996).

Mechanism of Conversion in Liquid Ammonia

Research has shown the conversion mechanism of chloropyrazine into aminopyrazine using potassium amide in liquid ammonia. This process involves a detailed mechanistic study, highlighting the compound's behavior in different chemical environments, which is crucial for understanding its potential applications in chemical synthesis (Lont, Plas, & Verbeek, 2010).

Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1, 5-a]pyrimidines using 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile, prepared from reactions involving 2-chloropyrazine, has been explored. This research includes the examination of antibacterial and antifungal activities, as well as cytotoxicity against breast cancer cells, demonstrating the compound's relevance in medicinal chemistry and drug discovery (Al-Adiwish et al., 2017).

Development of Anti-tumor Agents

Research has shown the potential of 2-Amino-5-chloropyrazine derivatives in the synthesis of novel compounds with anti-tumor activities. These compounds are synthesized using cyanoacetylhydrazine and are evaluated against various human tumor cell lines, suggesting the compound's significant role in the development of new cancer therapeutics (Mohareb, El-Sayed, & Abdelaziz, 2012).

Synthesis of 2,3-Disubstituted Pyrazines

The regioselective metalation of chloropyrazine to synthesize 2,3-disubstituted pyrazines is another application. The research focuses on creating complex molecular structures, which are important in various chemical synthesis processes (Turck, Mojovic, & Quéguiner, 1988).

Tuberculostatic Activity

2-Amino-5-chloropyrazine has been studied for its application in synthesizing compounds with tuberculostatic activity. These studies involve the conversion of 2-amino-3-chloropyrazine and 2-amino-6-chloropyrazine into various derivatives, demonstrating the compound's potential in developing treatments for tuberculosis (Wisterowicz et al., 1989).

Optoelectronic Materials Development

The compound's utility extends to the synthesis of dipyrrolopyrazine derivatives for optoelectronic materials. These studies involve regio-selective amination reactions and a comprehensive investigation of their optical and thermal properties, indicating potential applications in optoelectronics (Meti et al., 2017).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCKAMAVEWVBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510374
Record name 5-Chloropyrazin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloropyrazine

CAS RN

33332-29-5
Record name 5-Chloro-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33332-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyrazin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-CHLOROPYRAZINE
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Synthesis routes and methods

Procedure details

One of the intermediates, 2-amino-5-chloropyrazine is prepared following the general procedure of Palamidessi and Bernardi, J. Org. Chem. 29, 2491 (1964), wherein methyl 2-amino-3-pyrazinylcarboxylate is allowed to react with chlorine in acetic acid to yield methyl 2-amino-5-chloro-3-pyrazinylcarboxylate. This ester is hydrolyzed with aqueous sodium hydroxide to yield 2-amino-3-carboxy-5-chloropyrazine, which is then heated in tetrahydronaphthalene and decarboxylated to yield the desired 2-amino-5-chloropyrazine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
G Xu, F Zhang, Z Li - Journal of Chemical & Engineering Data, 2022 - ACS Publications
… 5-Chloropyrazin-2-amine (C 4 H 4 ClN 3 , CAS RN 33332-29-5, molecular weight 129.55 g·mol –1 , also named 2-amino-5-chloropyrazine, the chemical structure is shown in Figure S1)…
Number of citations: 1 pubs.acs.org
Q Guo, M Xu, S Guo, F Zhu, Y Xie, J Shen - Chemical Papers, 2019 - Springer
Favipiravir was first synthesized from an inexpensive and commercially available starting material, 2-aminopyrazine. The preferred route embedded within Scheme 4 consisted of seven …
Number of citations: 59 link.springer.com
G Palamidessi, L Bernardi - The Journal of Organic Chemistry, 1964 - ACS Publications
… 2-Amino-5-chloropyrazine (III).—A suspension of 1 … of 2-amino-5-chloropyrazine, mp 125-126, separated. …
Number of citations: 19 pubs.acs.org
S Wang, T Wang - ChemistrySelect, 2023 - Wiley Online Library
… The corrosion protection properties of the monohalogenated aminopyrazine, including 2-amino-5-chloropyrazine (ACP), 2-amino-5-bromopyrazine (ABP), and 2-amino-5-iodopyrazine (…
EJ Corey, MC Noe, S Sarshar - Journal of the American Chemical …, 1993 - ACS Publications
… 2,5-Dichloropyrazine was prepared from 2-amino-5-chloropyrazine according to Pala… 2-Amino-5chloropyrazine was prepared from commercially available aminopyrazine according to …
Number of citations: 139 pubs.acs.org
J Wei, J Li, C Duan, L Yuan, S Zou, Q Pang, K Yan - Small, 2023 - Wiley Online Library
… Meanwhile, 2-Amino5-chloropyrazine (ACPZ) with the same structure as AIPZ is used to explore the influence of different halogen atoms on the surface treatment process in Figure S15, …
Number of citations: 1 onlinelibrary.wiley.com
AKSM Valdo, RC de Santana, LJQ Maia… - Journal of Molecular …, 2022 - Elsevier
… The first is the compound 2-amino-5-chloropyrazine and the second is 2-amino-6-… The homosynthon of type R 2 2 (8) is assembled between two 2-amino-5-chloropyrazine (or 2am5cpyz…
Number of citations: 2 www.sciencedirect.com
WC Lumma Jr, WC Randall, EL Cresson… - Journal of Medicinal …, 1983 - ACS Publications
… treated with 7.75 g (59.6 mmol) of 2-amino-5chloropyrazine.19 The resulting mixture was refluxed for 2 h. Thin-layer chromatography (silica gel GF, 5% MeOH-CHCl3; sample spotted in …
Number of citations: 84 pubs.acs.org
GD Hartman, JE Schwering - Journal of Heterocyclic Chemistry, 1983 - Wiley Online Library
Abstract Treatment of 2‐chloro‐3‐nitropyrazine and 2‐chloro‐5‐nitropyrazine with 3‐amino‐1, 2‐propanediol affords products derived from displacement of chloride, while similar …
Number of citations: 15 onlinelibrary.wiley.com
A Mailman, R Puttreddy, M Lahtinen, N Svahn… - Chemistry, 2020 - mdpi.com
… Three polymorphs were isolated and structurally characterized based on the simple 2-amino-5-chloropyrazine ligand, 2. We demonstrate that concomitant polymorphism leads to both …
Number of citations: 2 www.mdpi.com

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